1,3,5-Tribromo-2,4,6-trimethylbenzene

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Common Synonyms

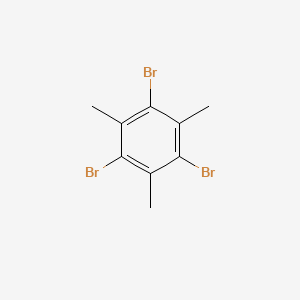

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established principles for substituted benzene derivatives, resulting in the designation this compound. This nomenclature precisely indicates the positions of three bromine atoms at positions 1, 3, and 5 of the benzene ring, with three methyl groups occupying positions 2, 4, and 6. The systematic naming convention ensures unambiguous identification by specifying the exact locations of all substituents on the aromatic ring system.

Additional synonyms documented in chemical databases include aromatic tribromomesitylene and 1,3,5-trisbromomesitylene, though the latter term may cause confusion due to its similarity to tris(bromomethyl) derivatives. The compound also appears in literature under the designation 1,3,5-tribromotrimethylbenzene, which provides a concise description of its substituent pattern. Professional chemical databases consistently reference the compound using its Chemical Abstracts Service registry number 608-72-0, ensuring standardized identification across international scientific communications.

| Nomenclature Type | Designation | Source Database |

|---|---|---|

| International Union of Pure and Applied Chemistry Systematic | This compound | PubChem, NIST WebBook |

| Common Name | Tribromomesitylene | Multiple Sources |

| Alternative Systematic | 2,4,6-tribromo-1,3,5-trimethylbenzene | ChemBK, Stenutz |

| Chemical Abstracts Service Number | 608-72-0 | Universal |

Molecular Formula and Structural Representation

The molecular formula of this compound is expressed as C₉H₉Br₃, indicating a composition of nine carbon atoms, nine hydrogen atoms, and three bromine atoms. This formula corresponds to a molecular weight of 356.88 atomic mass units, reflecting the substantial contribution of the three bromine substituents to the overall molecular mass. The relatively high molecular weight compared to the parent mesitylene compound (120.19 atomic mass units) demonstrates the significant mass increase resulting from halogen substitution.

The structural representation of this compound can be accurately described through multiple chemical notation systems. The Simplified Molecular Input Line Entry System representation is documented as Cc1c(Br)c(C)c(Br)c(C)c1Br, which provides a linear encoding of the molecular structure. This notation clearly indicates the alternating pattern of methyl and bromine substituents around the benzene ring. The International Chemical Identifier string InChI=1S/C9H9Br3/c1-4-7(10)5(2)9(12)6(3)8(4)11/h1-3H3 offers an additional standardized representation that facilitates database searches and structural verification.

The three-dimensional molecular geometry exhibits characteristics typical of substituted benzene derivatives, with the bromine atoms positioned at alternating carbons to minimize steric hindrance. The compound displays a dipole moment of 0.00 Debye, indicating that the symmetrical arrangement of substituents results in no net molecular dipole. This symmetrical distribution of electron-withdrawing bromine atoms and electron-donating methyl groups creates a balanced electronic environment around the aromatic ring system.

| Structural Parameter | Value | Reference Source |

|---|---|---|

| Molecular Formula | C₉H₉Br₃ | PubChem, NIST |

| Molecular Weight | 356.88 atomic mass units | ChemBK, Stenutz |

| Dipole Moment | 0.00 Debye | Stenutz Database |

| International Chemical Identifier Key | LTSSSVHTLGQZAQ-UHFFFAOYSA-N | NIST, PubChem |

Isomeric Considerations and Positional Specificity

The isomeric landscape of tribromobenzene derivatives reveals the critical importance of positional specificity in chemical identification and nomenclature. Theoretical analysis indicates that three distinct structural isomers exist for tribromobenzene compounds: 1,2,3-tribromobenzene, 1,2,4-tribromobenzene, and 1,3,5-tribromobenzene. The 1,3,5-substitution pattern represents the most symmetrical arrangement possible for three identical substituents on a benzene ring, resulting in unique physical and chemical properties that distinguish it from other positional isomers.

When considering trimethylbenzene derivatives with additional bromine substitution, the positional specificity becomes even more critical for accurate identification. The compound this compound must be clearly distinguished from potential constitutional isomers where bromine atoms occupy different positions relative to the methyl groups. The specific substitution pattern in this compound places each bromine atom on a carbon adjacent to two methyl-substituted carbons, creating a highly symmetrical molecular architecture that influences both physical properties and chemical reactivity.

A particularly important distinction exists between this compound (Chemical Abstracts Service number 608-72-0) and 1,3,5-tris(bromomethyl)benzene (Chemical Abstracts Service number 18226-42-1). Although both compounds share the molecular formula C₉H₉Br₃, they represent fundamentally different structural arrangements. In this compound, the bromine atoms are directly attached to the benzene ring carbons, while in 1,3,5-tris(bromomethyl)benzene, the bromine atoms are attached to the methyl carbon atoms extending from the benzene ring.

The melting point data provides additional evidence for the structural specificity of this compound, with reported values ranging from 224 to 227 degrees Celsius across different sources. This relatively high melting point reflects the symmetrical crystal packing enabled by the regular substitution pattern and the substantial intermolecular interactions between the polarized carbon-bromine bonds. The compound exhibits solid-state characteristics at room temperature, appearing as a pale grey to light grey crystalline material.

| Isomeric Relationship | Compound Name | Chemical Abstracts Service Number | Structural Distinction |

|---|---|---|---|

| Constitutional Isomer | 1,2,3-tribromo-4,5,6-trimethylbenzene | 124312-42-1 | Adjacent bromine positioning |

| Different Compound Class | 1,3,5-tris(bromomethyl)benzene | 18226-42-1 | Bromine on methyl carbons |

| Parent Compound | 1,3,5-trimethylbenzene (mesitylene) | 108-67-8 | No halogen substitution |

Properties

IUPAC Name |

1,3,5-tribromo-2,4,6-trimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br3/c1-4-7(10)5(2)9(12)6(3)8(4)11/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTSSSVHTLGQZAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1Br)C)Br)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40294567 | |

| Record name | 1,3,5-tribromo-2,4,6-trimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40294567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

608-72-0 | |

| Record name | 1,3,5-Tribromo-2,4,6-trimethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=608-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 608-72-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97124 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-tribromo-2,4,6-trimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40294567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-tribromo-2,4,6-trimethylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Catalytic Systems

The bromination proceeds via a classical electrophilic aromatic substitution mechanism. Bromine (Br₂) acts as the electrophile, with Lewis acids such as iron (Fe) or aluminum bromide (AlBr₃) facilitating the generation of the bromonium ion (Br⁺). The reaction typically occurs under mild conditions (20–70°C) in non-polar solvents like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂). Stoichiometric control is critical to avoid over-bromination, with a molar ratio of 3:1 (Br₂:mesitylene) yielding optimal results.

Industrial-Scale Optimization

Industrial protocols emphasize cost efficiency and scalability. Key parameters include:

- Temperature : Elevated temperatures (50–70°C) accelerate reaction kinetics but risk side reactions such as polybromination or decomposition.

- Catalyst Loading : AlBr₃ (5–10 mol%) enhances regioselectivity, ensuring exclusive substitution at the 1,3,5-positions.

- Solvent Choice : Non-polar solvents like CCl₄ minimize solvolysis and improve bromine solubility.

Post-reaction, the crude product is purified via recrystallization from ethanol or column chromatography, achieving >95% purity.

Alternative Synthetic Pathways

Sequential Alkylation and Bromination

An alternative approach involves the stepwise alkylation and bromination of simpler benzene derivatives. For example, 1-bromo-2,4,6-trimethylbenzene can undergo further bromination under reflux conditions to introduce additional bromine atoms. This method, while less efficient, allows for greater control over substitution patterns in polybrominated intermediates.

Reductive Bromination Strategies

Recent advances explore reductive bromination pathways using hydrogen bromide (HBr) in the presence of oxidizing agents. While this method remains experimental, it offers potential advantages in reducing halogen waste generation.

Reaction Monitoring and Analytical Validation

Spectroscopic Characterization

- Nuclear Magnetic Resonance (NMR) : ¹H NMR confirms the absence of aromatic protons (δ 6.5–8.0 ppm), verifying complete bromination. ¹³C NMR resolves methyl group signals (δ 15–25 ppm) and quaternary carbons bonded to bromine (δ 120–130 ppm).

- Mass Spectrometry (MS) : High-resolution MS identifies the molecular ion peak at m/z 356.88 (C₉H₉Br₃), with isotopic patterns matching bromine’s natural abundance.

Elemental Analysis

Combustion analysis validates bromine content (~67.2% by mass), ensuring stoichiometric consistency with the molecular formula C₉H₉Br₃.

Comparative Analysis of Methodologies

| Parameter | Bromination of Mesitylene | Sequential Alkylation-Bromination |

|---|---|---|

| Yield | 85–95% | 60–75% |

| Reaction Time | 6–12 hours | 24–48 hours |

| Regioselectivity | High (≥98%) | Moderate (80–85%) |

| Scalability | Industrial-friendly | Laboratory-scale |

The bromination of mesitylene remains superior in yield and regioselectivity, making it the method of choice for large-scale production.

Chemical Reactions Analysis

1,3,5-Tribromo-2,4,6-trimethylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).

Reduction Reactions: The compound can be reduced to form 1,3,5-trimethylbenzene using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed:

Substitution: Formation of 1,3,5-trimethoxy-2,4,6-trimethylbenzene.

Reduction: Formation of 1,3,5-trimethylbenzene.

Oxidation: Formation of 1,3,5-trimethylbenzoic acid or 1,3,5-trimethylbenzene-2,4,6-trione.

Scientific Research Applications

Organic Synthesis

1,3,5-Tribromo-2,4,6-trimethylbenzene serves as an important intermediate in the synthesis of various organic compounds. It is used to produce pharmaceuticals and agrochemicals through substitution reactions where bromine atoms can be replaced by other functional groups. Notable reactions include:

- Substitution Reactions : Formation of derivatives like 1,3,5-trimethoxy-2,4,6-trimethylbenzene.

- Reduction Reactions : Reduction to yield 1,3,5-trimethylbenzene using reducing agents like lithium aluminum hydride (LiAlH4).

- Oxidation Reactions : Oxidation leads to carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) .

Biological Research

In biological studies, this compound has been investigated for its potential effects on enzyme inhibition and protein-ligand interactions. Its brominated structure may enhance binding affinity and reactivity with biological targets.

- Toxicological Studies : Research indicates that exposure to brominated compounds can lead to acute toxicity and reproductive effects in animal models . For example:

- Acute Toxicity : Hematological changes observed in rats exposed to trimethylbenzene isomers.

- Developmental Effects : Alterations in reproductive organ development noted in animal studies.

Industrial Applications

In industry, this compound is utilized for producing flame retardants and dyes. Its properties make it suitable for applications requiring thermal stability and chemical resistance.

Case Study 1: Environmental Impact

Research has highlighted the environmental persistence of brominated compounds like this compound. A study indicated its prevalence in contaminated sites due to industrial activities. The compound's stability raises concerns regarding long-term ecological impacts .

Case Study 2: Structure-Activity Relationship (SAR)

Pharmacological studies employing SAR analyses have shown that the presence of multiple bromine atoms enhances lipophilicity and cellular uptake in certain cell lines. This property could explain the observed cytotoxic effects in cancer cell models .

Mechanism of Action

The mechanism of action of 1,3,5-tribromo-2,4,6-trimethylbenzene involves its interaction with molecular targets through its bromine atoms. The bromine atoms can participate in halogen bonding, which influences the compound’s reactivity and binding affinity. The compound can also undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert specific effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related brominated aromatic compounds, highlighting their substituents, physical properties, and applications:

Key Structural and Functional Comparisons

Substituent Effects on Reactivity :

- The methyl groups in this compound enhance symmetry and thermal stability, facilitating its use in coordination polymers . In contrast, ethyl groups in the triethyl analog increase steric hindrance, limiting its utility in tight-binding molecular systems but enabling applications in porous materials .

- The aldehyde groups in 2,4,6-tribromobenzene-1,3,5-tricarbaldehyde introduce reactive sites for condensation reactions, making it suitable for covalent organic frameworks (COFs) .

Electronic Properties :

- Nitro-substituted derivatives (e.g., 2-Bromo-1,3,5-trimethyl-4-nitrobenzene) exhibit strong electron-withdrawing effects, increasing electrophilicity for nucleophilic substitution reactions .

- Methoxy groups in 2,4,6-Tribromoanisole reduce reactivity compared to bromomethyl analogs, favoring applications in environmental chemistry rather than synthesis .

Thermal Stability :

- The symmetric this compound demonstrates high thermal stability (decomposition above 300°C), critical for high-temperature applications .

- Triethyl derivatives, despite higher molecular weight, may exhibit lower melting points due to reduced crystallinity from bulky substituents .

Research Findings

- Coordination Chemistry : this compound serves as a trifunctional ligand in Cd(II) and Zn(II) coordination polymers, forming 2D layered structures stabilized by hydrogen bonds .

- Supramolecular Synthesis : Its bromomethyl groups react with imidazole derivatives to generate tris-imidazole selones, characterized by single-crystal XRD and NMR .

- Comparative Reactivity : The triethyl analog (CAS 80717-52-8) shows reduced reactivity in SN2 reactions compared to the trimethyl variant, attributed to steric effects .

Biological Activity

1,3,5-Tribromo-2,4,6-trimethylbenzene (C9H9Br3) is a brominated aromatic compound that has garnered attention for its potential biological activities. This article explores the compound's chemical properties, biological effects, and relevant case studies.

- Molecular Formula : C9H9Br3

- Molecular Weight : 356.88 g/mol

- CAS Number : 608-72-0

- IUPAC Name : this compound

The compound features three bromine atoms and three methyl groups attached to a benzene ring, which influences its reactivity and interaction with biological systems.

Toxicological Profile

The biological activity of this compound has been primarily evaluated in the context of its toxicity. Research indicates that brominated compounds can exhibit various toxic effects depending on concentration and exposure routes.

- Acute Toxicity : Studies have shown that exposure to brominated compounds can lead to acute toxicity in laboratory animals. For instance, inhalation exposure studies have reported hematological changes and liver function alterations in rats exposed to trimethylbenzene isomers, including this compound .

- Reproductive and Developmental Effects : Evidence from animal studies suggests potential reproductive toxicity associated with exposure to trimethylbenzene isomers. Observations include developmental delays and alterations in reproductive organ development .

Case Study: Environmental Impact

A significant body of research has focused on the environmental persistence and bioaccumulation potential of brominated compounds. A study highlighted the prevalence of this compound in contaminated sites due to industrial activities. The compound's stability in the environment raises concerns regarding long-term ecological impacts .

Research Findings: Structure-Activity Relationship (SAR)

Recent pharmacological studies have employed structure-activity relationship (SAR) analyses to predict the biological effects of brominated compounds. The presence of multiple bromine atoms is hypothesized to enhance lipophilicity and cellular uptake in certain cell lines. This could potentially explain observed cytotoxic effects in cancer cell models .

Summary Table of Biological Effects

Q & A

Q. What are the established synthetic routes for 1,3,5-Tribromo-2,4,6-trimethylbenzene, and how can reaction conditions be optimized?

The compound can be synthesized via two primary routes:

- Route 1 : Bromination of 1,3,5-trimethylbenzene (mesitylene) using bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃). Optimization involves controlling stoichiometry (3:1 Br₂:mesitylene) and reaction temperature (50–70°C) to minimize polybrominated byproducts .

- Route 2 : Sequential alkylation and bromination of 1-bromo-2,4,6-trimethylbenzene, achieving ~95% yield under reflux conditions in a non-polar solvent (e.g., CCl₄). Purity is enhanced via recrystallization from ethanol .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns (e.g., absence of aromatic protons due to full bromination) .

- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (C₉H₉Br₃; 356.88 g/mol) and isotopic distribution patterns .

- Elemental Analysis : Validates Br content (~67.2% by mass) .

- X-ray Diffraction (XRD) : Resolves crystal structure, particularly for derivatives used in coordination polymers .

Q. What key physical properties influence laboratory handling and storage of this compound?

- Density : 1.91 g/cm³ (affects solvent selection for recrystallization) .

- Melting/Boiling Points : High thermal stability (decomposes before boiling at 329.3°C), requiring storage below 25°C in airtight, light-resistant containers .

- Solubility : Low polarity; soluble in chloroform, CCl₄, and dimethyl sulfoxide (DMSO) .

Advanced Research Questions

Q. How is this compound utilized in the synthesis of metal-organic frameworks (MOFs), and what experimental design considerations are critical?

The compound serves as a precursor for tricarboxylic acid linkers (e.g., 1,3,5-tris[4-(carboxyphenyl)oxamethyl]-2,4,6-trimethylbenzene) in MOFs. Key steps include:

- Functionalization : Bromine groups are substituted with carboxylate moieties via Ullmann or Suzuki coupling .

- Coordination Chemistry : Reacting with Bi³⁺ or lanthanide ions under solvothermal conditions (e.g., DMF/water at 120°C) to form 3D frameworks. Stoichiometric control prevents ligand degradation .

- Characterization : Pair synchrotron XRD with electron diffraction (3DED) to resolve complex crystallography .

Q. What role do deuterated analogs (e.g., 1,3,5-Tribromobenzene-d₃) play in environmental or metabolic studies?

Deuterated derivatives (99 atom% D) enable isotope tracing in:

Q. How can computational methods (e.g., DFT) predict the electronic effects of bromine and methyl groups in reaction mechanisms?

- Density Functional Theory (DFT) : Models steric hindrance from methyl groups and electron-withdrawing effects of Br substituents. Key parameters include HOMO-LUMO gaps and Mulliken charges .

- Reactivity Prediction : Simulates regioselectivity in nucleophilic aromatic substitution (e.g., methoxylation at para-bromine sites) .

Q. What safety protocols are recommended for handling this compound in large-scale reactions?

- Ventilation : Use fume hoods to avoid inhalation of brominated vapors .

- Personal Protective Equipment (PPE) : Acid-resistant gloves and goggles mitigate skin/eye contact risks .

- Waste Disposal : Neutralize brominated byproducts with sodium thiosulfate before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.